BenchChemオンラインストアへようこそ!

Episyringaresinol

acetylcholinesterase neurodegeneration lignan

Select Episyringaresinol (CAS 51152-20-6) for its specific (3R,3aR,6S,6aR) stereochemistry, which is critical for your research. Unlike syringaresinol, which potently inhibits SERT (IC50: 0.25-0.96 µM) and COX-2 (IC50: 23.1 µM), this isomer exhibits only weak AChE inhibition (21.36% at 100 µg/mL) and no cytotoxicity, making it an essential negative control or a pure synthetic scaffold for derivative libraries. Its distinct profile ensures accurate SAR elucidation, and glucoside derivatization dramatically enhances its bioactivity, making it a key starting material for focused compound development.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
CAS No. 51152-20-6
Cat. No. B047959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpisyringaresinol
CAS51152-20-6
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
InChIInChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1
InChIKeyKOWMJRJXZMEZLD-GKHNXXNSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Episyringaresinol (CAS 51152-20-6): A High-Purity Furofuran Lignan for Focused Pharmacological Research


Episyringaresinol (CAS 51152-20-6) is a naturally occurring tetrahydrofurofuran lignan, chemically classified as a furofuran lignan, with the molecular formula C22H26O8 and a molecular weight of 418.44 g/mol [1]. It is a stereoisomer of syringaresinol, distinguished by its specific (3R,3aR,6S,6aR) configuration, and has been isolated from various plant sources including Kalimeris indica and Annona cherimola . This compound is primarily investigated in academic and industrial research settings for its antioxidant and anti-inflammatory properties, with documented activity in cell-based models .

Procurement Rationale: Why Stereochemical Identity Defines Episyringaresinol's Functional Profile


Generic substitution with the more commonly available syringaresinol or its other stereoisomers is not functionally equivalent due to marked differences in both molecular targets and potency. While syringaresinol demonstrates potent activity as a noncompetitive serotonin transporter (SERT) inhibitor (IC50: 0.25-0.96 µM) [1] and a COX-2 inhibitor (IC50: 23.1 µM) [2], episyringaresinol exhibits a distinct profile characterized by weak acetylcholinesterase (AChE) inhibition (21.36% at 100 µg/mL) [3] and specific structural advantages for glucoside derivatization, which dramatically alters its bioactivity and solubility [4]. Selecting the correct stereoisomer is therefore not a matter of minor variation but a critical determinant of the specific biological pathways that can be modulated in a given experiment.

Quantitative Differentiation of Episyringaresinol (CAS 51152-20-6) Against Key Analogs


AChE Inhibition: Episyringaresinol Exhibits Minimal Activity Compared to Syringaresinol

In a direct comparative study evaluating acetylcholinesterase (AChE) inhibitory activity at a fixed concentration of 100 µg/mL, episyringaresinol demonstrated a weak inhibition of only 21.36% [1]. In stark contrast, related lignans like syringaresinol have been reported to exhibit potent AChE inhibition with an IC50 value of 15.5 µM [2]. This quantitative disparity highlights a distinct lack of significant cholinergic activity for episyringaresinol, defining it as a poor candidate for AChE-targeted research.

acetylcholinesterase neurodegeneration lignan

Anti-Cancer Cytotoxicity: Episyringaresinol is Inactive, a Key Differentiator from Active Analogs

A direct head-to-head evaluation of cytotoxic activity against HeLa and MCF-7 cancer cell lines at a concentration of 100 µg/mL revealed that episyringaresinol was inactive [1]. This is a critical point of differentiation from other compounds in the same study, such as pseuderesinol and magnolin, which exhibited moderate cytotoxic activities against the MCF-7 cancer cell line under identical assay conditions [1]. This lack of activity confirms that episyringaresinol is not a broad-spectrum cytotoxic agent.

cytotoxicity cancer MCF-7 HeLa

Bioavailability and ADMET: Predicted 60% Oral Bioavailability Distinguishes Episyringaresinol's Pharmacokinetic Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions using admetSAR 2.0 indicate that episyringaresinol has a predicted human oral bioavailability of 60.00% [1]. This contrasts with the calculated property of its 4'-O-β-D-glucopyranoside derivative, which is known to have enhanced solubility and different bioavailability characteristics due to the glycosidic moiety . The aglycone form, therefore, represents a distinct starting point for medicinal chemistry optimization.

ADMET bioavailability pharmacokinetics in silico

Glucoside Derivatization Converts Inactive Episyringaresinol into a Potent Apoptosis Inducer

While the aglycone episyringaresinol shows no direct cytotoxicity against HeLa or MCF-7 cells [1], its 4'-O-β-D-glucopyranoside derivative is a potent bioactive compound that inhibits the proliferation of human promyelocytic HL-60 cells through G(1) arrest and the induction of apoptosis [2]. This dramatic functional conversion, from an inactive precursor to a potential chemotherapeutic agent, underscores the value of episyringaresinol as a critical starting material for semi-synthesis and prodrug development.

apoptosis cancer HL-60 glycoside

Targeted Application Scenarios for Episyringaresinol (CAS 51152-20-6) Based on Verified Evidence


Semi-synthetic Derivatization and Prodrug Design

Given the established evidence that the parent compound is largely inactive in cytotoxicity and AChE assays, its primary value is as a synthetic scaffold [1]. The dramatic gain in function observed upon glucosylation makes episyringaresinol an ideal starting material for generating a focused library of glycoside or other derivatives aimed at enhancing solubility and introducing specific bioactivities such as apoptosis induction [2].

Stereochemical Controls in Analytical and Pharmacological Studies

Episyringaresinol's weak AChE inhibition and lack of cytotoxicity directly contrast with the potent SERT, COX-2, and α-glucosidase inhibitory activities reported for its stereoisomers, syringaresinol and pinoresinol [1][2]. This makes it an invaluable negative control or stereochemical comparator in experiments designed to elucidate the structure-activity relationships (SAR) of furofuran lignans, ensuring that observed biological effects can be correctly attributed to specific stereochemical configurations.

Non-neuronal and Non-cytotoxic Inflammation Models

With a predicted human oral bioavailability of 60% and a documented lack of cytotoxicity, episyringaresinol is a suitable candidate for exploring anti-inflammatory pathways in cell models where broad-spectrum toxicity must be avoided [1]. Its activity profile suggests utility in research focused on mitigating oxidative stress and inflammation in primary or non-cancerous cells, serving as a baseline comparator to more potent, but potentially cytotoxic, analogs [2].

ADME Profiling of Aglycone Lignans

The in silico ADMET predictions provide a quantifiable baseline for the aglycone form (e.g., 60% oral bioavailability) [1]. This data is essential for comparative pharmacokinetic studies where the impact of glycosylation or other chemical modifications on absorption and distribution is being investigated. Episyringaresinol serves as the foundational reference compound for understanding how structural changes affect the drug-like properties of this lignan class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Episyringaresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.